![molecular formula C24H24N2O B1658980 2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone CAS No. 62784-23-0](/img/structure/B1658980.png)
2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone is a complex organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring, a diphenylacetyl group, and a pyridinyl group. The (S)- configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Introduction of the Diphenylacetyl Group: This step involves the acylation of the piperidine ring with diphenylacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Pyridine derivatives, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine, 1-(diphenylacetyl)-2-(2-pyridinyl)-: Similar structure but with a different position of the pyridinyl group.
Piperidine, 1-(diphenylacetyl)-2-(4-pyridinyl)-: Another positional isomer with the pyridinyl group in the 4-position.
Piperidine, 1-(benzoyl)-2-(3-pyridinyl)-: Similar structure but with a benzoyl group instead of a diphenylacetyl group.
Uniqueness
2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone is unique due to its specific (S)- configuration and the presence of both diphenylacetyl and pyridinyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
62784-23-0 |
|---|---|
Molecular Formula |
C24H24N2O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone |
InChI |
InChI=1S/C24H24N2O/c27-24(26-17-8-7-15-22(26)21-14-9-16-25-18-21)23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-6,9-14,16,18,22-23H,7-8,15,17H2/t22-/m0/s1 |
InChI Key |
MNQZZUFJWQVIFR-QFIPXVFZSA-N |
SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Isomeric SMILES |
C1CCN([C@@H](C1)C2=CN=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


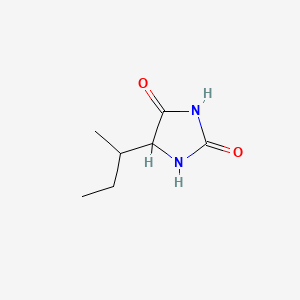
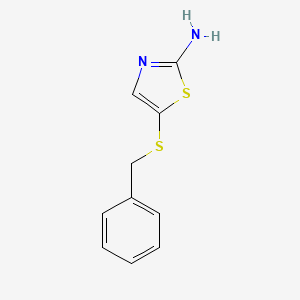
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B1658905.png)
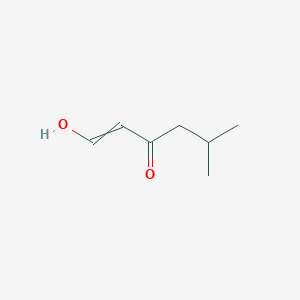
![[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B1658909.png)


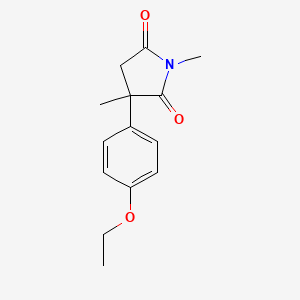
![1-Naphthalenamine, N-[(4-methylphenyl)methylene]-](/img/structure/B1658914.png)
![N-(4-Bromophenyl)-2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1658915.png)
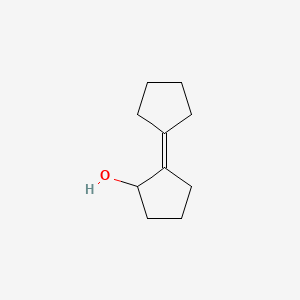
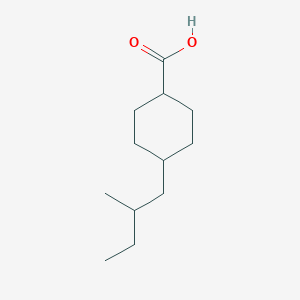
![1-[(E)-(2-bromophenyl)methylideneamino]-3-phenylurea](/img/structure/B1658919.png)

